molecular formula C13H10BrFMgO B12638498 Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide

Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide

Cat. No.: B12638498
M. Wt: 305.42 g/mol
InChI Key: SYOSTKBOEMNZGV-UHFFFAOYSA-M
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Description

The compound "Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide" is a magnesium bromide complex featuring a substituted benzene ring with a fluorine atom and a phenoxymethyl group. Structurally, it belongs to the family of Grignard reagents, where magnesium coordinates with an aryl bromide to form a reactive organometallic intermediate. Such compounds are pivotal in organic synthesis for forming carbon-carbon bonds . The phenoxymethyl substituent introduces steric and electronic effects, while the fluorine atom enhances stability and modulates reactivity.

Properties

Molecular Formula

C13H10BrFMgO

Molecular Weight

305.42 g/mol

IUPAC Name

magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide

InChI

InChI=1S/C13H10FO.BrH.Mg/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

SYOSTKBOEMNZGV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C[C-]=C2)F.[Mg+2].[Br-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Grignard Reagent Formation
One of the primary applications of magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide is its role as a Grignard reagent. Grignard reagents are pivotal in organic synthesis for forming carbon-carbon bonds. The synthesis process typically involves the reaction of magnesium with a halogenated aromatic compound, leading to the formation of a new carbon framework . This compound can react with various electrophiles, facilitating the creation of complex organic molecules.

Case Study: Synthesis of Benzophenone Derivatives
Research has demonstrated the utility of this compound in synthesizing benzophenone derivatives. For instance, it can be used to prepare 2-(phenoxymethyl)-1-bromobenzene via a coupling reaction with phenols under basic conditions. This method allows for the introduction of diverse functional groups into the benzophenone structure, enhancing its chemical diversity and potential applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Antimicrobial Activities
The compound's interaction with magnesium ions has implications in medicinal chemistry, particularly concerning fluoroquinolone antibiotics. Studies indicate that magnesium complexation can enhance the antimicrobial activity of these drugs by improving their binding affinity to bacterial targets . This relationship suggests that this compound could be explored as a lead compound or intermediate in developing more effective antimicrobial agents.

Materials Science

Polymer Chemistry
In materials science, this compound has potential applications in synthesizing polyfluoroaryl compounds. These compounds are valuable in creating high-performance polymers with unique thermal and chemical resistance properties. The reactivity of magnesium with fluoroaromatic compounds allows for the development of novel polymeric materials that can withstand extreme conditions .

Summary Table: Applications Overview

Application AreaDescriptionKey Findings/Case Studies
Organic SynthesisUsed as a Grignard reagent for carbon-carbon bond formationEffective in synthesizing benzophenone derivatives
Medicinal ChemistryEnhances antimicrobial activity through magnesium complexationCorrelation between binding affinity and drug efficacy
Materials ScienceFacilitates synthesis of polyfluoroaryl compounds for high-performance polymersDevelopment of novel materials with enhanced properties

Mechanism of Action

The mechanism of action for compounds like Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide often involves the formation of Grignard reagents. These reagents are highly reactive and can participate in various organic reactions by forming carbon-carbon bonds . The magnesium atom acts as a nucleophile, attacking electrophilic centers in other molecules .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Challenges: Magnesium complexes with bulky aryl groups (e.g., phenoxymethyl) require optimized reaction conditions. For example, bis(2,6-bis(diphenylphosphanylmethyl)phenyl)magnesium achieves only 11–22% yield due to steric hindrance and Schlenk equilibria .

Bioactivity-Structure Correlation: Compounds with flexible ether linkages (e.g., phenoxymethyl) exhibit superior binding to protein targets compared to rigid or hydrophobic substituents . Fluorine enhances metabolic stability but may reduce nucleophilicity in Grignard reactions .

Comparative Reactivity: Electron-donating groups (e.g., -OCH₂C₆H₅) increase the nucleophilicity of the magnesium-bound carbon, enabling more efficient cross-coupling reactions compared to electron-withdrawing substituents (-CF₃, -NO₂) .

Biological Activity

Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a magnesium ion coordinated with a 1-fluoro-2-(phenoxymethyl)benzene moiety and bromide. The structural formula can be represented as follows:

Mg2+ C6H5OCH2C6H4Br\text{Mg}^{2+}\text{ C}_6\text{H}_5\text{OCH}_2\text{C}_6\text{H}_4\text{F }\text{Br}^-

Synthesis Methods:

  • The synthesis typically involves the reaction of phenolic compounds with fluorinated benzyl halides in the presence of magnesium salts. Various methods can yield different degrees of purity and yield.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In several studies, it has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values obtained from recent antimicrobial assays, demonstrating the compound's potential as a therapeutic agent against resistant strains .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Disruption of Cell Membranes: The lipophilic nature of the phenoxymethyl group allows for penetration into bacterial membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes critical for bacterial survival, such as DNA gyrase or RNA polymerase.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various contexts:

  • Antimicrobial Efficacy Study: A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls .
  • Neuroprotective Effects: Preliminary research suggests that this compound may have neuroprotective properties, potentially benefiting conditions such as Parkinson's disease. In vitro studies showed that it could reduce oxidative stress markers in neuronal cell cultures .
  • Cancer Research: Investigations into the cytotoxic effects on cancer cell lines have shown promise, with IC50 values indicating effective inhibition of cell proliferation in several types of cancer cells .

Q & A

Q. What are the established synthetic routes for preparing phenyl magnesium bromide, and what experimental precautions are critical?

Methodological Answer: Phenyl magnesium bromide, a Grignard reagent, is synthesized via the reaction of bromobenzene with magnesium turnings in anhydrous ether under inert conditions (e.g., nitrogen atmosphere). Key steps include:

  • Activation of Mg : Pre-treatment with iodine or mechanical grinding to remove oxide layers .
  • Reaction Control : Slow addition of bromobenzene to prevent runaway exothermic reactions.
  • Characterization : The reagent’s formation is confirmed by observing effervescence (H₂ release) and a cloudy gray suspension. Quenching with deuterated water (D₂O) and subsequent ¹H-NMR analysis can verify benzene formation .

Q. How is 1-fluoro-2-(phenoxymethyl)benzene synthesized, and what analytical methods validate its purity?

Methodological Answer: This compound is synthesized via nucleophilic aromatic substitution or coupling reactions. For example:

  • Microwave-Assisted Synthesis : Reacting 2-fluorophenol with 1-fluoro-2-nitrobenzene under microwave irradiation yields 88% product.
  • Characterization : ¹H-NMR (CDCl₃) peaks at δ 8.00 (dd, J = 1.6, 8.0 Hz) and 7.25–7.14 (m) confirm aromatic substitution patterns. GC-MS and FTIR validate molecular weight and functional groups .

Q. What are the common side reactions in Grignard reagent preparation, and how are they mitigated?

Methodological Answer:

  • Wurtz Coupling : Undesired dimerization of aryl halides. Mitigated by using ultra-dry solvents and controlled reagent addition.
  • Protonation by Moisture : Strict anhydrous conditions and molecular sieves prevent reagent decomposition.
  • Byproduct Analysis : LC-MS or TLC monitors side products like biphenyls .

Advanced Research Questions

Q. How can reaction yields be optimized for magnesium bromide-mediated epoxide ring-opening?

Methodological Answer:

  • Lewis Acid Activation : Use freshly prepared MgBr₂·Et₂O (from Mg turnings and 1,2-dibromoethane in ether/benzene) to enhance electrophilicity.
  • Solvent Selection : Methyl tert-butyl ether (MTBE) improves regioselectivity.
  • Workup Simplification : Aqueous ammonium sulfate extraction isolates products efficiently. Yields >70% are achievable for amino alcohols .

Q. How do researchers resolve contradictory data in meta-arylation reactions involving fluorinated benzene derivatives?

Methodological Answer:

  • Computational Modeling : DFT calculations predict regioselectivity trends in Pd-catalyzed couplings. For example, electron-withdrawing -CF₃ groups direct arylation to meta positions.
  • Isotopic Labeling : ¹⁹F-NMR tracks substituent effects on reaction pathways.
  • Case Study : Meta-arylation of 1-fluoro-2-(trifluoromethoxy)benzene achieved 59% yield using optimized ligand systems (e.g., XPhos), resolving earlier inconsistencies in regiochemical outcomes .

Q. What advanced techniques characterize steric and electronic effects in brominated benzene derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolves bond angles and Br···F interactions in compounds like 1-(bromomethyl)-3-(trifluoromethyl)benzene.
  • Hammett Analysis : Quantifies substituent effects on reaction rates using σₚ values for -CF₃ and -CH₂Br groups.
  • Spectroscopic Data : ¹³C-NMR (e.g., δ 141.01 for quaternary carbons) and HRMS validate structural assignments .

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